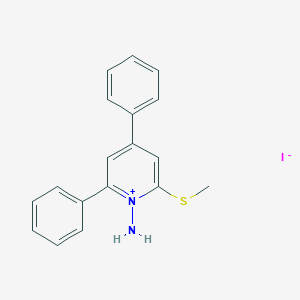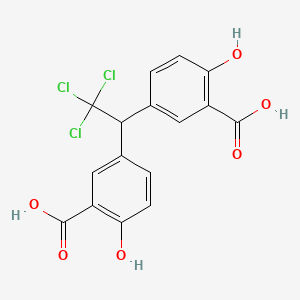
Benzoic acid, 3,3'-(2,2,2-trichloroethylidene)bis[6-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 3,3’-(2,2,2-trichloroethylidene)bis[6-hydroxy- is a chemical compound known for its unique structure and properties It is characterized by the presence of two benzoic acid moieties connected via a trichloroethylidene bridge, with hydroxyl groups attached to the benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,3’-(2,2,2-trichloroethylidene)bis[6-hydroxy- typically involves the reaction of 3,3’-(2,2,2-trichloroethylidene)bisphenol with benzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain a high-quality product suitable for various applications.
化学反応の分析
Types of Reactions
Benzoic acid, 3,3’-(2,2,2-trichloroethylidene)bis[6-hydroxy- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The trichloroethylidene bridge can be reduced under specific conditions.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the trichloroethylidene bridge.
Substitution: Halogenated or nitrated derivatives of the benzene rings.
科学的研究の応用
Benzoic acid, 3,3’-(2,2,2-trichloroethylidene)bis[6-hydroxy- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of benzoic acid, 3,3’-(2,2,2-trichloroethylidene)bis[6-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The trichloroethylidene bridge may also play a role in the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
- Benzoic acid, 2,3,6-trichloro-
- Benzoic acid, 3,3’-(2,2,2-trichloroethylidene)bisphenol
Uniqueness
Benzoic acid, 3,3’-(2,2,2-trichloroethylidene)bis[6-hydroxy- is unique due to its specific structure, which combines the properties of benzoic acid and trichloroethylidene
特性
CAS番号 |
85273-91-2 |
|---|---|
分子式 |
C16H11Cl3O6 |
分子量 |
405.6 g/mol |
IUPAC名 |
5-[1-(3-carboxy-4-hydroxyphenyl)-2,2,2-trichloroethyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C16H11Cl3O6/c17-16(18,19)13(7-1-3-11(20)9(5-7)14(22)23)8-2-4-12(21)10(6-8)15(24)25/h1-6,13,20-21H,(H,22,23)(H,24,25) |
InChIキー |
JKVBVCSXZSPKTC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(C2=CC(=C(C=C2)O)C(=O)O)C(Cl)(Cl)Cl)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


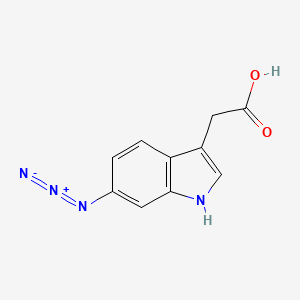
![N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide](/img/structure/B14426428.png)
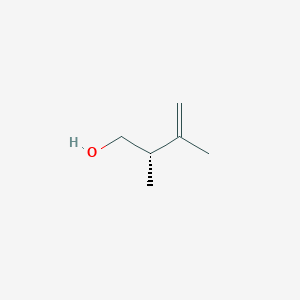

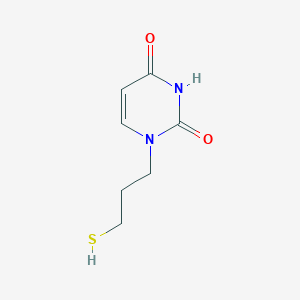
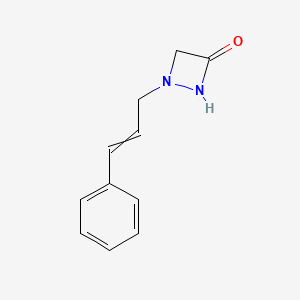
![3-[(2-Phenylethyl)amino]alanine](/img/structure/B14426472.png)
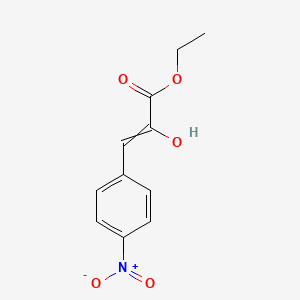
![6-Methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one](/img/structure/B14426478.png)
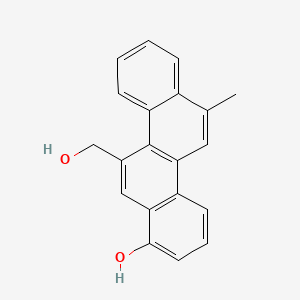
![7-Bromo-1,4-dithiaspiro[4.4]non-6-ene](/img/structure/B14426489.png)
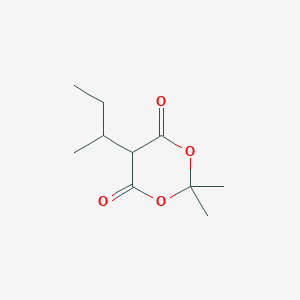
![1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14426504.png)
